Androstane-3,17-diol

Description

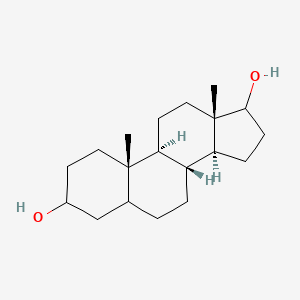

Structure

2D Structure

3D Structure

Properties

CAS No. |

25126-76-5 |

|---|---|

Molecular Formula |

C19H32O2 |

Molecular Weight |

292.5 g/mol |

IUPAC Name |

(8R,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12?,13?,14-,15-,16-,17?,18-,19-/m0/s1 |

InChI Key |

CBMYJHIOYJEBSB-CAHXEBCQSA-N |

SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O |

Isomeric SMILES |

C[C@]12CCC(CC1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4O)C)O |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O |

physical_description |

Solid |

Synonyms |

5 alpha Androstane 3 alpha,17 beta diol 5 alpha Androstane 3 beta,17 alpha diol 5 alpha Androstane 3 beta,17 beta diol 5 alpha Androstane 3alpha,17 beta diol 5 alpha-Androstane-3 alpha,17 beta-diol 5 alpha-Androstane-3 beta,17 alpha-diol 5 alpha-Androstane-3 beta,17 beta-diol 5 alpha-Androstane-3alpha,17 beta-diol 5 Androstane 3,17 diol 5 beta Androstane 3 alpha,17 beta diol 5 beta-Androstane-3 alpha,17 beta-diol 5-Androstane-3,17-diol 5alpha Androstane 3beta,17alpha diol 5alpha-Androstane-3beta,17alpha-diol Androstane 3,17 diol Androstane-3,17-diol |

Origin of Product |

United States |

Enzymatic Transformations and Metabolic Pathways

Biosynthesis of Androstane-3,17-diol from Precursors

This compound is not synthesized de novo but is derived from other steroid hormones through specific enzymatic conversions.

The enzyme 5α-reductase is pivotal in androgen metabolism, catalyzing the irreversible conversion of testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT). aacrjournals.orgoup.com This conversion is a critical step, as DHT serves as a primary precursor for the formation of this compound. scienceopen.comfrontiersin.org The activity of 5α-reductase essentially provides the substrate necessary for the subsequent reactions that lead to the synthesis of this compound isomers. ontosight.aiebi.ac.uk In some pathways, 5α-reductase can also act on other precursors, such as progesterone, to form 5α-reduced intermediates that can eventually be converted to this compound. oup.com

Hydroxysteroid dehydrogenases (HSDs) are a superfamily of enzymes that play a crucial role in the biosynthesis and inactivation of steroid hormones by catalyzing oxidation and reduction reactions at various positions on the steroid nucleus. scienceopen.commdpi.com

Specifically, after the formation of DHT by 5α-reductase, HSDs are responsible for the subsequent conversion of DHT into the two main isomers of this compound: 5α-androstane-3α,17β-diol (3α-diol) and 5α-androstane-3β,17β-diol (3β-diol). aacrjournals.orgscienceopen.com This conversion is reversible for the 3α-diol isomer, meaning it can be converted back to DHT, while the formation of 3β-diol from DHT is considered unidirectional. oup.comnih.gov

Different isoforms of HSDs exhibit distinct substrate specificities and play varied roles. For instance, enzymes like AKR1C2 (type 3 3α-HSD) are involved in the reduction of DHT to 3α-diol. oup.com Conversely, other HSDs, such as 17β-hydroxysteroid dehydrogenase type 6 (HSD17B6), can catalyze the oxidative conversion of 3α-diol back to DHT. scienceopen.com The formation of 3β-diol from DHT is mediated by the actions of multiple enzymes, including 3α-HSD and 3β-HSD. frontiersin.org

Further Metabolism of this compound

Once formed, this compound undergoes further metabolic transformations that facilitate its elimination from the body. These pathways primarily involve conjugation reactions and hydroxylation.

Glucuronidation is a major pathway for the metabolism and excretion of steroids. ontosight.ai This process involves the attachment of a glucuronic acid molecule to the steroid, a reaction catalyzed by Uridine Diphosphate Glucuronyltransferases (UGTs). ontosight.ainih.gov This conjugation increases the water solubility of this compound, making it easier to excrete in urine. ontosight.ai

Several UGT isoforms are involved in the glucuronidation of this compound, with notable stereo- and regioselectivity. nih.govdshs-koeln.de For instance, UGT2B7 primarily conjugates the 3-OH position of this compound isomers. nih.gov In contrast, UGT2B15 and UGT2B17 show a preference for conjugating the 17-OH position of the diols. nih.govnih.gov Specifically, UGT2B15 preferentially glucuronidates 5α-androstane-3α,17β-diol at the 17-OH position, while UGT2B17 exhibits high activity towards the 17-OH group of both diol isomers. nih.govdshs-koeln.de UGT1A4 has also been shown to catalyze the glucuronidation of 5α-androstane-3α,17β-diol, although at a lower rate. nih.gov

| UGT Isoform | Substrate (this compound isomer) | Position of Glucuronidation | Relative Activity |

|---|---|---|---|

| UGT2B7 | 5α-androstane-3α,17β-diol & 5α-androstane-3β,17β-diol | 3-OH | High for 3-OH |

| UGT2B15 | 5α-androstane-3α,17β-diol & 5α-androstane-3β,17β-diol | 17-OH | High for 17-OH, preference for 5α-diol |

| UGT2B17 | 5α-androstane-3α,17β-diol & 5α-androstane-3β,17β-diol | 17-OH | High for 17-OH |

| UGT1A4 | 5α-androstane-3α,17β-diol | Not specified | Low |

Sulfation is another important conjugation pathway for steroid metabolism, catalyzed by sulfotransferase (SULT) enzymes. frontiersin.org This process involves the transfer of a sulfonate group to the steroid molecule, which also increases its water solubility and facilitates excretion. frontiersin.org Androstenediol (B1197431), a related compound, can be sulfated by steroid sulfotransferase to form androstenediol sulfate (B86663). wikipedia.org While specific details on the sulfation of this compound are less abundant in the provided context, it is a recognized metabolic pathway for steroids in general. frontiersin.orghmdb.ca The sulfation of steroids is a two-step process involving the formation of an activated sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). anu.edu.au

In addition to conjugation, this compound can be metabolized through hydroxylation, a reaction often mediated by Cytochrome P450 (CYP) enzymes. CYP7B1 is a key enzyme in this pathway, responsible for the hydroxylation of both 5α-androstane-3α,17β-diol and 5α-androstane-3β,17β-diol. oup.comnih.gov

Other Oxidative and Reductive Transformations

The metabolism of this compound involves a series of oxidative and reductive transformations that are crucial for its biological activity and clearance. In androgen target tissues, testosterone is first converted to 5α-dihydrotestosterone (DHT), which is then metabolized to 5α-androstane-3α,17β-diol and 5α-androstane-3β,17β-diol. nih.gov Further metabolism of 5α-androstane-3β,17β-diol can occur, leading to the formation of various metabolites.

In rat testis homogenates, 5α-androstane-3β,17β-diol is readily metabolized to 17β-hydroxy-5α-androstan-3-one, a reaction that can utilize either NAD+ or NADP+ as cofactors. nih.gov When a NADPH generating system is present, 5α-androstane-3β,17β-diol is converted to 5α-androstan-3α,17β-diol. nih.gov This indicates the presence of hydroxysteroid dehydrogenases (HSDs) that catalyze these interconversions.

Studies in rat prostate have shown that 5α-androstane-3α,17β-diol can be oxidized back to DHT. oup.combioscientifica.com This conversion is significant as it represents a pathway for the formation of the potent androgen DHT from a less active precursor. oup.combioscientifica.com The enzymes responsible for this oxidation are oxidative 3α-hydroxysteroid dehydrogenases (3α-HSDs). oup.com

Furthermore, in human scalp homogenates, 5α-androstane-3β,17β-diol is metabolized to 5α-dihydrotestosterone, epiandrosterone (B191177), and 5α-androstanedione. nih.gov The formation of more polar metabolites, suggested to be 5α-androstane-3β,6α(β)/7α(β),17β-triols, has also been observed, indicating further hydroxylation reactions. nih.gov

The glucuronidation of this compound is another important metabolic pathway. In rat prostate cells, there is a selective conversion of this compound to its 17-glucuronide form (Adiol 17-G) over the 3-glucuronide form. nih.gov This process is catalyzed by glucuronyltransferase and is favored over the glucuronidation of DHT or androsterone (B159326). nih.gov This suggests that Adiol 17-G is a major metabolite of DHT in the rat prostate. nih.gov

In human breast cancer cells (ZR-75-1), both 5α-androstane-3α,17β-diol and 5α-androstane-3β,17β-diol can be converted to lipoidal derivatives, forming both monoesters and diesters with long-chain fatty acids. nih.gov This esterification represents another route of metabolic transformation for these compounds.

Stereochemical Specificity of Biotransformation Reactions

The biotransformation of this compound isomers is highly dependent on the stereochemistry of the substrate. The orientation of the hydroxyl groups at the C3 and C17 positions dictates the metabolic fate of the molecule.

A study on the transformation of four isomers of 5α-androstan-3,17-diol by the fungus Aspergillus tamarii highlighted this specificity. researchgate.netnih.gov Only 5α-androstan-3α,17β-diol was processed through the lactonization pathway, which involved the oxidation of the 17β-hydroxyl group to a ketone. researchgate.netnih.gov This initial oxidation, catalyzed by a highly specific 17β-hydroxysteroid dehydrogenase, was a prerequisite for the subsequent Baeyer-Villiger oxidation. researchgate.netnih.gov The other three isomers (3α,17α; 3β,17β; 3β,17α) did not enter this pathway and were instead hydroxylated at the C-11β position. researchgate.netnih.gov Interestingly, 5α-androstan-3β,17α-diol could also be hydroxylated at the 6β and 7β positions, suggesting multiple binding orientations within the hydroxylase enzyme. researchgate.net

In rat prostate, the metabolism and binding of 5α-androstane-3α,17β-diol and 5α-androstane-3β,17β-diol differ significantly. After intravenous injection, 5α-androstane-3α,17β-diol leads to specifically bound radioactivity in the prostate cytosol, which increases over time. nih.govbioscientifica.com In contrast, no such binding is observed for the 3β-isomer. nih.govbioscientifica.com Furthermore, 5α-androstane-3α,17β-diol is rapidly and extensively converted to 5α-dihydrotestosterone (DHT) in the prostate, with 81% conversion within 30 minutes. nih.govbioscientifica.com The 3β-isomer is also converted to DHT, but to a much lesser extent (about 32% after 30 minutes). nih.govbioscientifica.com These findings suggest that the biological effects of 3α-diol are primarily mediated through its conversion to DHT. nih.govbioscientifica.com

The glucuronidation process also exhibits stereoselectivity. Rat prostate cells preferentially convert this compound to androstanediol 17-glucuronide, with over 99% of the product being the 17-conjugate. nih.gov This highlights the specificity of the glucuronyltransferase enzyme for the 17-hydroxyl group. nih.gov

Comparative Metabolism Across Biological Systems

Fungal and Microbial Biotransformations

Fungi and other microorganisms are capable of a wide range of biotransformations of this compound and related steroids, often with high regio- and stereoselectivity. These transformations include hydroxylation, oxidation, and reduction reactions.

The fungus Aspergillus tamarii demonstrates remarkable specificity in its transformation of 5α-androstan-3,17-diol isomers. It uniquely oxidizes the 17β-hydroxyl group of 5α-androstan-3α,17β-diol, leading to a lactonization pathway. researchgate.netnih.gov In contrast, it hydroxylates the other three isomers at the C-11β position. researchgate.netnih.gov

Penicillium lanosocoeruleum has been shown to convert androsterone and epiandrosterone into their corresponding D-ring δ-lactones. researchgate.net Trichothecium roseum can catalyze the transformation of androsterone into 3α,17β-dihydroxyandrostane. oaepublish.com

The biotransformation of related androstane (B1237026) compounds by various fungi has been extensively studied. For instance, Aspergillus brasiliensis can reduce and hydroxylate androsta-1,4-diene-3,17-dione. researchgate.net Other fungi like Rhizopus stolonifer and Fusarium lini have been used to transform trans-androsterone into hydroxylated derivatives. oaepublish.com

These microbial transformations are of significant interest as they can produce valuable steroid derivatives that are difficult to synthesize chemically.

Androgen Metabolism in Invertebrate Models

Androgen metabolism is not limited to vertebrates; invertebrates also possess the enzymatic machinery to transform steroids. Studies in several invertebrate species have demonstrated the presence of key enzymes involved in androgen metabolism, such as 17β/3β-hydroxysteroid dehydrogenase (HSD) and 5α-reductase. researchgate.net

In the freshwater ramshorn snail, Marisa cornuarietis, androstenedione (B190577) is metabolized differently in males and females. wikipedia.orgmdpi.com In males, it is primarily converted to 5α-dihydrotestosterone (DHT) and testosterone, while in females, the main product is 5α-dihydroandrostenedione. wikipedia.orgmdpi.com

A comparative study involving the gastropod Marisa cornuarietis, the amphipod Hyalella azteca, and the echinoderm Paracentrotus lividus revealed both commonalities and differences in androgen metabolism. researchgate.net All three species showed 17β/3β-HSD and 5α-reductase activities. researchgate.net In P. lividus, testosterone was metabolized to DHT in the gonads and to 4-androstene-3β,17β-diol in the digestive tube, indicating tissue-specific pathways. researchgate.net

These findings highlight the widespread nature of androgen biotransformation processes in the animal kingdom and suggest that the fundamental pathways of steroid metabolism evolved early in animal evolution.

Metabolic Studies in Mammalian Tissues (non-human models, e.g., rat prostate, neuronal cells, scalp research, in vitro systems)

Non-human mammalian models have been instrumental in elucidating the metabolic pathways of this compound. These studies have provided valuable insights into the tissue-specific metabolism and the physiological roles of this steroid.

Rat Prostate: In the rat prostate, 5α-androstane-3α,17β-diol is readily converted to the potent androgen 5α-dihydrotestosterone (DHT). nih.govbioscientifica.com This conversion is a key step in the androgenic action of 3α-diol in this tissue. nih.govbioscientifica.com The prostate also actively glucuronidates this compound, with a strong preference for the formation of the 17-glucuronide. nih.gov This suggests that glucuronidation is a major pathway for the clearance of this compound in the prostate. nih.gov

Neuronal Cells: In neuronal cells, the androgen metabolite 5α-androstane-3β,17β-diol has been shown to be a potent modulator of estrogen receptor-β1 (ERβ1)-mediated gene transcription. oup.comoup.comnih.gov This suggests that in the brain, the effects of androgens may be mediated, in part, through their conversion to metabolites that can interact with estrogen receptors. oup.comoup.comnih.gov The enzymes required for the conversion of DHT to 3β-adiol, such as 17β-hydroxysteroid dehydrogenase and 3β-hydroxysteroid oxidoreductase, are expressed in the brain. oup.com

Scalp Research: In vitro studies using human scalp tissue have demonstrated the metabolism of androgens. In scalp skin, 5α-androstane-3β,17β-diol is a major metabolite of testosterone. nih.gov This finding suggests a potential role for this steroid in scalp physiology. nih.gov Further studies on bald and hairy scalp areas have shown the metabolism of 5α-androstane-3β,17β-diol to DHT, epiandrosterone, and 5α-androstanedione, as well as more polar triol metabolites. nih.gov

In Vitro Systems: Various in vitro systems have been employed to study the metabolism of this compound. Human lung fibroblasts in culture metabolize androstenedione to several compounds, including 5α-androstane-3α,17β-diol. ebi.ac.uk Human breast cancer cells (ZR-75-1) have been used as a model to demonstrate the esterification of this compound isomers into lipoidal derivatives. nih.gov These studies highlight the diverse metabolic capabilities of different cell types.

Table of Research Findings on this compound Metabolism

| Biological System | Key Findings | References |

|---|---|---|

| Fungal/Microbial | ||

| Aspergillus tamarii | Specifically oxidizes 5α-androstan-3α,17β-diol to enter a lactonization pathway. Hydroxylates other isomers. | researchgate.netnih.gov |

| Penicillium lanosocoeruleum | Converts androsterone and epiandrosterone to D-ring δ-lactones. | researchgate.net |

| Trichothecium roseum | Transforms androsterone to 3α,17β-dihydroxyandrostane. | oaepublish.com |

| Invertebrate Models | ||

| Marisa cornuarietis (snail) | Sex-specific metabolism of androstenedione to DHT and testosterone (males) or 5α-dihydroandrostenedione (females). | wikipedia.orgmdpi.com |

| Paracentrotus lividus (sea urchin) | Tissue-specific metabolism of testosterone to DHT (gonads) or 4-androstene-3β,17β-diol (digestive tube). | researchgate.net |

| Mammalian Tissues (Non-human) | ||

| Rat Prostate | Converts 5α-androstane-3α,17β-diol to DHT. Preferential glucuronidation at the 17-position. | nih.govnih.govbioscientifica.com |

| Neuronal Cells | 5α-Androstane-3β,17β-diol modulates estrogen receptor-β1 activity. | oup.comoup.comnih.gov |

| Human Scalp (in vitro) | 5α-Androstane-3β,17β-diol is a major metabolite of testosterone. Further metabolized to DHT, epiandrosterone, and triols. | nih.govnih.gov |

| Human Breast Cancer Cells (in vitro) | Esterification of this compound isomers to lipoidal derivatives. | nih.gov |

| Human Lung Fibroblasts (in vitro) | Metabolizes androstenedione to 5α-androstane-3α,17β-diol. | ebi.ac.uk |

Molecular Interactions and Structure Activity Relationship Sar Studies

Receptor Binding Affinities and Selectivity

5α-Androstane-3β,17β-diol (3β-androstanediol) is recognized as a selective, high-affinity agonist for Estrogen Receptor Beta (ERβ). google.comresearchgate.netnih.govsemanticscholar.orgmdpi.comoup.comresearchgate.netmdpi.comcore.ac.uk Its binding to ERβ occurs with a relatively high affinity, demonstrating several-fold higher affinity for ERβ compared to ERα. mdpi.com While it exhibits approximately 7% of estradiol's affinity for ERβ, it is a potent modulator of ER-β1-mediated gene transcription in neuronal cells. researchgate.netmdpi.com Research indicates that 3β-androstanediol activates the oxytocin (B344502) promoter via an ERβ pathway oup.com and can inhibit prostate cancer cell migration through ERβ signaling. researchgate.net In the prostate gland, 3β-androstanediol is considered a physiological ligand for ERβ, with intraprostatic concentrations significantly exceeding those of estradiol. semanticscholar.org In contrast, 5α-androstane-3α,17β-diol (3α-androstanediol) shows a much lower affinity for both ERβ and ERα. google.comresearchgate.net

Both 3α-androstanediol and 3β-androstanediol exhibit weak binding activity to the Androgen Receptor (AR). google.comresearchgate.netnih.govoup.commdpi.comresearchgate.net Specifically, 3β-androstanediol has been reported not to bind to the AR, highlighting its distinct preference for ERβ. mdpi.com

5α-Androstane-3α,17β-diol (3α-androstanediol) functions as an inhibitory androstane (B1237026) neurosteroid and a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABA(A)) receptor. researchgate.netoup.comresearchgate.netnih.govnih.govacs.orgresearchgate.net This modulation involves a concentration-dependent enhancement of GABA-activated currents, with an EC50 of 5 μM and a 50% potentiation of GABA responses at 1 μM. researchgate.net At higher concentrations, 3α-androstanediol can directly affect GABA(A) receptor-mediated currents even in the absence of GABA. researchgate.net Its anticonvulsant properties are attributed to this GABA(A) receptor modulation. researchgate.netresearchgate.net Furthermore, it preferentially binds to GABA(A) receptors containing the δ subunit nih.gov and enhances maximal [3H]muscimol binding without altering the affinity of the binding sites for the agonist. nih.gov Conversely, its epimer, 3β-androstanediol, does not bind to the GABA(A) receptor and may even act as an antagonist to 3α-tetrahydrosteroids at this receptor. google.commdpi.comoup.com

The differential binding affinities and activities of Androstane-3,17-diol isomers are summarized in the table below:

| Compound Isomer | Estrogen Receptor Beta (ERβ) Affinity/Activity | Androgen Receptor (AR) Affinity/Activity | GABA(A) Receptor Modulation |

| 5α-Androstane-3α,17β-diol | Low affinity for ERα and ERβ google.comresearchgate.net | Weak binding activity google.comresearchgate.net | Potent positive allosteric modulator (EC50 = 5 μM) researchgate.netnih.gov |

| 5α-Androstane-3β,17β-diol | Selective, high-affinity agonist google.comoup.comresearchgate.netmdpi.com | Weak or no binding activity google.comoup.commdpi.com | No binding/potential antagonist google.commdpi.comoup.com |

Ligand-Induced Conformational Changes in Receptor Complexes

The binding of this compound isomers to their respective receptors induces specific conformational changes, which are fundamental to their biological activity. For steroid hormone receptors like ERs, ligand activation triggers a conformational change that facilitates receptor dimerization and subsequent interaction with DNA at specific promoter enhancer sites, known as hormone response elements (HREs). oup.comoup.com This mechanism allows the ligand-activated receptor homodimer to modulate gene transcription. oup.comoup.com

Specifically, 3β-androstanediol, as a potent agonist for ER-β1, induces gene transcription in neuronal cells, a process that inherently involves such ligand-induced conformational shifts. oup.com It has been observed that different ligands, even those not structurally identical, can elicit distinct conformational changes upon binding to a receptor. These unique conformational changes are then translated into varied biological activities within the cell, underscoring the intricate relationship between ligand structure, receptor conformation, and cellular response. google.com

Structural Determinants of Biological Activity: A-Ring and D-Ring Substitutions

Structure-Activity Relationship (SAR) studies of androstane derivatives highlight the critical role of substitutions and stereochemistry, particularly on the A-ring and D-ring, in determining biological activity.

In the context of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) inhibitors, modifications to the A-ring, such as replacing the androsterone (B159326) backbone with a nor-androstane or estrane (B1239764) backbone, can lead to promising derivatives. nih.gov Conversely, D-ring modifications in this class of compounds have often resulted in less potent inhibitors. nih.gov The presence of a hydrophobic group at position 3 of androsterone has been identified as an important feature for inhibiting 17β-HSD3. semanticscholar.org

For 5α-androstane-3α,17β-diol derivatives, SAR investigations have explored the impact of A-ring substitutions, specifically focusing on the 2β-N-alkylamidopiperazino sidechain and the 3α-hydroxyl orientation. The 2β-sidechain/3α-OH orientation has demonstrated optimal efficiency for antiproliferative activity. mdpi.comresearchgate.net

Rational Design and Synthesis of this compound Derivatives for SAR Probes

The rational design and synthesis of this compound derivatives are critical for comprehensive SAR studies, allowing researchers to systematically explore the impact of structural modifications on biological activity.

One approach involves the solid-phase synthesis of 16-derivatives of 5α-androstane-3,17-diol, enabling the creation of libraries with varying levels of molecular diversity. researchgate.net This method facilitates the rapid generation of numerous analogs for screening.

Specific synthetic efforts have focused on A-ring substituted 5α-androstane-3α,17β-diol derivatives. These syntheses aim to investigate how the positioning and orientation of a sidechain, such as a 2β-N-alkylamidopiperazino group, and the hydroxyl group on the A-ring influence biological activity, particularly antiproliferative effects. mdpi.comresearchgate.net

Another area of derivative synthesis involves creating inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 7 (17β-HSD7). This includes generating 4-methyl-4-aza-5α-androstane derivatives with different substituents at the C-17 position, such as 17β-formamide, 17β-benzamide, and 17β-tertiary amine. acs.org

Furthermore, the synthesis of 5α-androstane-17-spiro-δ-lactones with modifications at C-3 (e.g., keto, hydroxy, spirocarbamate, or spiromorpholinone groups) has been pursued to develop inhibitors for 17β-HSD3 and 17β-HSD5. semanticscholar.org These derivatives are designed to be devoid of androgenic activity, making them suitable for prostate cancer therapy. semanticscholar.org

Rational design has also extended to creating organometallic complexes of steroidal androgens, including 3β-androstanediol derivatives with ferrocenyl units at C-16 and C-17. These compounds are synthesized to evaluate their antiproliferative effects, particularly on hormone-independent cancer cells. researchgate.net These targeted synthetic strategies allow for a detailed understanding of how specific structural changes in the this compound scaffold modulate its interactions with biological targets and ultimately affect its therapeutic potential.

Mechanistic Investigations and Biological Roles in Research Models

In Vitro Cellular Responses

Androstane-3,17-diol and its derivatives have demonstrated significant antiproliferative and cytotoxic effects in various cancer cell lines. In human promyelocytic leukemia HL-60 cells, a novel aminosteroid (B1218566) derivative of 5α-androstane-3α,17β-diol, designated RM, has shown a broad spectrum of antitumor activity. nih.gov RM was found to induce a G0/G1 cell cycle block in HL-60 cells. nih.gov Furthermore, treatment with RM led to typical apoptotic morphological changes and a dose-dependent apoptotic effect, as confirmed by annexin-V/propidium iodide dual staining. nih.gov The mechanism of action involves the cleavage of caspase-3 and caspase-8, as well as PARP, indicating that RM reduces HL-60 cell survival through a caspase-dependent death receptor pathway. nih.gov

Other studies on HL-60 leukemia cells have explored libraries of 2β-(N-substituted piperazino)-5α-androstane-3α,17β-diols. acs.org Several of these derivatives were found to be more potent than the lead compound, efficiently inhibiting HL-60 cell proliferation with IC50 values in the micromolar range. acs.org

In the context of glioma cells, research has been conducted on the antiproliferative and cytotoxic properties of various compounds on the C6 glioma cell line, among others. nih.gov While this particular study focused on novel indole (B1671886) derivatives, it highlights the ongoing search for agents with selective antitumor effects against glioma. nih.gov

The antiproliferative impact of androstane (B1237026) derivatives has also been examined on a range of human tumor cell lines, including those of the breast, prostate, cervix, colon, and lung. researchgate.net

| Cell Line | Compound Type | Effect | Mechanism |

| HL-60 (Leukemia) | Aminosteroid of 5α-androstane-3α,17β-diol (RM) | G0/G1 cell cycle block, Apoptosis | Caspase-3 and -8 cleavage, PARP cleavage |

| HL-60 (Leukemia) | 2β-(N-substituted piperazino)-5α-androstane-3α,17β-diols | Inhibition of proliferation | Not specified |

| C6 (Glioma) | Novel indole derivatives (for context) | Antiproliferative, Cytotoxic | Not specified |

Research into the effects of this compound on cell differentiation has yielded specific findings. In studies involving the human promyelocytic leukemia HL-60 cell line, a novel aminosteroid derivative of 5α-androstane-3α,17β-diol (RM) was investigated for its cytotoxic and differentiation-inducing properties. nih.gov The results indicated that while RM induced a G0/G1 cell cycle block and apoptosis, it did not lead to terminal myeloid differentiation of the HL-60 cells. nih.gov

Conversely, other research has pointed towards a role for this compound in the maintenance of cell differentiation. One study noted that 5α-androstane-3β,17β-diol was produced in a manner that could support the maintenance of cell differentiation and secretory activity. bioscientifica.com

The process of cell differentiation, where stem cells are converted into specialized cell types, is a crucial area of research. medchemexpress.com Understanding the signaling pathways that govern this process is fundamental to regenerative medicine. medchemexpress.com

| Cell Line/System | Compound | Effect on Differentiation |

| HL-60 (Leukemia) | Aminosteroid of 5α-androstane-3α,17β-diol (RM) | No induction of terminal myeloid differentiation |

| General Research Context | 5α-androstane-3β,17β-diol | Implicated in the maintenance of cell differentiation |

Developmental and Physiological Roles in Non-human Organisms

In various non-human organisms, this compound plays a role in endocrine function and development. It is a metabolite in the pathway of steroid hormone synthesis and degradation, providing insights into the balance of androgens and estrogens, which are vital for processes like growth, development, and reproduction. ontosight.ai

In rats, an enzyme known as 5α-androstane-3β,17β-diol hydroxylase (3β-diol OHase), a form of cytochrome P-450, is found in the central nervous system of both males and females. oup.com This enzyme's primary function is thought to be the elimination of dihydrotestosterone (B1667394) (DHT) from its target tissues. oup.com The levels of 3β-diol OHase in the brains of 14-day-old fetuses and 2-day-old rats were about 30% of adult levels, increasing to adult levels by day 28. oup.com

Studies in marsupial animals have suggested that 5α-androstane-3α,17β-diol is involved in prostate formation. d-nb.info This indicates a developmental role for this compound in specific species.

Furthermore, estrogens, for which androgens like this compound can be precursors, have established roles in the normal physiology of male reproductive and non-reproductive organs in various species. physiology.org For instance, in stallions, estrogens were detected as early as the 1930s. physiology.org

Organ Development in Animal Models (e.g., prostate and urethral development)

Research in various animal models has illuminated the critical roles of this compound isomers in the development of androgen-dependent organs, particularly the prostate gland and urethra. These studies distinguish between the functions of two primary metabolites of dihydrotestosterone (DHT): 5α-androstane-3α,17β-diol (3α-Adiol) and 5α-androstane-3β,17β-diol (3β-Adiol). While 3α-Adiol is primarily associated with stimulating growth and differentiation, 3β-Adiol is recognized for its regulatory and antiproliferative effects, mediated through a different receptor pathway.

Investigations in marsupial models, specifically the tammar wallaby (Macropus eugenii), have been pivotal in demonstrating the role of 3α-Adiol. In this species, the testes secrete 3α-Adiol, which is responsible for initiating the development of the prostate after day 20 of pouch life. oup.comoup.com Unlike in many eutherian mammals, plasma levels of testosterone (B1683101) and dihydrotestosterone are not sexually dimorphic during the formation of the male phenotype in the tammar wallaby, highlighting the specific role of 3α-Adiol as the circulating androgen that drives virilization of the urogenital system. oup.combioscientifica.com

To confirm its role, studies involved the administration of 3α-Adiol to female tammar wallaby pouch young. This treatment successfully induced the development of a mature prostate and a male-type urethra. oup.comoup.com The timing of androgen action was found to be crucial for complete masculinization; while prostate development could be initiated over a wide period, the formation of a male urethra required androgen exposure before day 70, which is when male penile differentiation typically begins. oup.comoup.com

Table 1: Effects of 5α-Androstane-3α,17β-diol (3α-Adiol) Administration on Female Tammar Wallaby Development

| Treatment Regimen | Prostate Development | Urethral Development | Penile Growth |

| Oral (d 70-150) | Equivalent to d 150 males | No masculinization of urethra | Promoted growth and differentiation |

| Low Dose Enanthate (d 20-150) | Similar to oral treatment | No masculinization of urethra | Promoted growth |

| High Dose Enanthate (d 20-150) | Supraphysiological growth | Development of male-type urethra | Promoted growth |

| Data sourced from studies on tammar wallaby pouch young. oup.comoup.com |

Table 2: Comparative Rates of 3α-Androstanediol Formation in Prostate Homogenates from Various Species

| Species | Rate of Formation (nmol · gm tissue⁻¹ · hour⁻¹) |

| Dog | 271 |

| Mouse | 200 |

| Rat | 160 |

| Opossum | 109 |

| Rabbit | 24 |

| Guinea Pig | 13 |

| Man | 11 |

| Cat | 9 |

| Data reflects the conversion of dihydrotestosterone to 3α-androstanediol. nih.gov |

In contrast to the proliferative action of 3α-Adiol, its epimer, 3β-Adiol, demonstrates a regulatory, antiproliferative role in the prostate. This function is mediated not through the androgen receptor (AR), but through Estrogen Receptor β (ERβ), for which 3β-Adiol is a high-affinity endogenous ligand. frontiersin.orgwikipedia.orgpieta-research.org Research using rodent models has established an endocrine pathway where 3β-Adiol, by activating ERβ, restrains epithelial growth. frontiersin.orgpnas.org

Studies in rats and genetically modified mice provide direct evidence for this mechanism. In rats, treatment with 3β-Adiol from postnatal day 2 to 28 resulted in reduced growth of the ventral prostate. pnas.org Furthermore, experiments using ERβ knockout (ERβ−/−) mice revealed that while 3β-Adiol treatment decreased epithelial cell proliferation in the prostates of wild-type mice, it had no such effect in mice lacking ERβ. pnas.org This confirms that the growth-inhibiting action of 3β-Adiol is dependent on its interaction with ERβ. pieta-research.orgpnas.org The levels of 3β-Adiol itself are regulated by the enzyme CYP7B1, which inactivates it, adding another layer of control to this growth-regulatory pathway. pieta-research.orgpnas.org

Table 3: Effect of 3β-Adiol on Ventral Prostate Epithelial Proliferation in Mice

| Mouse Type | Treatment | Proliferation Outcome |

| Wild-Type | Control (Vehicle) | Baseline proliferation |

| Wild-Type | 3β-Adiol | Decreased epithelial cell proliferation |

| ERβ Knockout (ERβ−/−) | Control (Vehicle) | Significantly higher proliferation than wild-type |

| ERβ Knockout (ERβ−/−) | 3β-Adiol | No decrease in proliferation |

| Findings are based on BrdUrd labeling to assess cell proliferation in the ventral prostate. pnas.org |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| 5α-androstane-3α,17β-diol | 3α-Adiol |

| 5α-androstane-3β,17β-diol | 3β-Adiol |

| Dihydrotestosterone | DHT |

| Testosterone |

Advanced Analytical and Structural Elucidation Methodologies

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of Androstane-3,17-diol, enabling its separation from other structurally similar steroids and interfering substances present in biological samples. The choice between gas and liquid chromatography depends on the specific analytical goals, including the required sensitivity and the nature of the analyte (free steroid or conjugate).

Gas Chromatography (GC) has historically been a cornerstone for steroid analysis. For this compound, GC is typically coupled with mass spectrometry (GC-MS). This technique offers high chromatographic resolution, allowing for the effective separation of various stereoisomers. researchgate.net For instance, a method for determining urinary 5α-androstane-3α,17β-diol involves gas-liquid chromatography, which successfully separates it from its isomers. researchgate.net Another study utilized stable isotope dilution/gas chromatography-mass spectrometry to measure plasma concentrations of 5α-androstane-3α,17β-diol and its glucuronide metabolite. nih.gov The use of GC-MS is also standard in doping control laboratories for monitoring anabolic steroid misuse, including the detection of this compound metabolites. researchgate.net

Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), coupled with tandem mass spectrometry (LC-MS/MS), has become the preferred method for many applications. LC-MS/MS provides high sensitivity and specificity and can analyze both free and conjugated forms of steroids, often with simpler sample preparation than GC-MS. ontosight.aiontosight.aiontosight.ai A study successfully developed and validated an LC-MS/MS assay to measure 5α-androstane-3α,17β-diol in rat plasma, demonstrating its utility for quantitative analysis in biological samples. nih.gov Research has also employed LC-MS/MS to determine the serum levels of 5α-androstane-3β,17β-diol in healthy volunteers, highlighting its capability for precise quantification in clinical studies. plos.org

| Technique | Advantages | Common Applications | References |

|---|---|---|---|

| Gas Chromatography (GC) | High resolution for isomer separation. Well-established methods. | Urinary steroid profiling, Doping control, Plasma concentration measurement. | researchgate.netnih.govresearchgate.net |

| Liquid Chromatography (LC) | High sensitivity and specificity, suitable for conjugated and unconjugated steroids, simpler sample preparation. | Quantification in plasma/serum, Clinical research, Metabolite identification. | ontosight.ainih.govplos.org |

Effective sample preparation is critical for accurate and reliable analysis of this compound, as it exists in low concentrations in complex biological fluids like urine and plasma. The process typically involves extraction, purification, and sometimes derivatization.

Sample Preparation: The initial step often involves liberating the steroid from its conjugated forms (glucuronides and sulfates) through enzymatic hydrolysis (e.g., using β-glucuronidase) or chemical solvolysis. hpst.cz Following hydrolysis, extraction is performed to isolate the steroids from the bulk matrix. Common techniques include liquid-liquid extraction (LLE) with solvents like diethyl ether or solid-phase extraction (SPE) using cartridges such as C18. plos.orghpst.czresearchgate.net SPE is often preferred as it can be automated and provides cleaner extracts. researchgate.net

Derivatization: For GC-based analysis, derivatization is essential to increase the volatility and thermal stability of this compound. The hydroxyl groups are converted into less polar functional groups. The most common method is trimethylsilylation, which involves reacting the steroid with a silylating agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (B98337) (TMS) ethers. hpst.czcore.ac.uk This process is crucial for achieving good chromatographic peak shape and reproducible fragmentation in the mass spectrometer. hpst.czresearchgate.net For LC-MS analysis, derivatization is not always necessary but can be employed to enhance ionization efficiency and sensitivity. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is the primary detection method for this compound analysis due to its exceptional sensitivity and selectivity, allowing for confident identification and precise quantification.

Tandem mass spectrometry (MS/MS) is the gold standard for analyzing this compound. ontosight.aiontosight.ai This technique involves the selection of a specific precursor ion (typically the molecular ion or a protonated molecule) of the analyte, which is then fragmented to produce characteristic product ions. The monitoring of these specific precursor-to-product ion transitions, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides a very high degree of selectivity and sensitivity, minimizing interferences from the sample matrix.

LC-MS/MS methods have been developed for the simultaneous quantification of multiple androgens, including 5α-androstane-3α,17β-diol and 5α-androstane-3β,17β-diol, in serum. nih.govnih.gov These assays can achieve lower limits of quantitation in the picogram-per-milliliter range, making them suitable for clinical diagnostics and research. plos.orgnih.gov For example, a validated LC-MS/MS method for nine hydroxy-androgens reported a lower limit of quantitation (LLOQ) of 1.0 to 2.5 pg on column for compounds including 5α-androstane-3α,17β-diol. nih.gov

GC-MS/MS is also widely used, particularly in anti-doping analysis. hpst.cz It combines the high-resolution separation of GC with the specificity of tandem MS. A fast GC-MS/MS method for doping agent screening can analyze derivatized steroids, including this compound metabolites, in under 8 minutes. hpst.cz Stable isotope dilution mass spectrometry, where a known amount of an isotopically labeled version of the analyte is added to the sample as an internal standard, is the preferred method for quantification with both LC-MS/MS and GC-MS/MS, as it corrects for variations in sample preparation and instrument response. nih.gov

Understanding the fragmentation patterns of this compound derivatives under electron ionization (EI) for GC-MS or collision-induced dissociation (CID) for LC-MS/MS is crucial for its unequivocal identification. The mass spectra of TMS-derivatized this compound stereoisomers show characteristic fragment ions. core.ac.ukresearchgate.net The fragmentation behavior can be influenced by the stereochemistry of the A-ring (at positions C3 and C5), allowing for differentiation between isomers. core.ac.ukresearchgate.net For instance, the formation of fragment ions after the cleavage of methyl or TMS groups can vary significantly between stereoisomers. researchgate.net Recent studies using silver cationization in MS have shown that this technique can enhance sensitivity and provide unique fragmentation pathways that help differentiate regioisomers. acs.orgdiva-portal.org

Isotope Labeling is a powerful tool in the analysis of this compound. Isotopically labeled internal standards, most commonly containing deuterium (B1214612) (²H or D) or carbon-13 (¹³C), are essential for accurate quantification via the isotope dilution method. nih.govsigmaaldrich.com For example, [¹³C₃]-5α-androstane-3α,17β-diol and [¹³C₃]-5α-androstane-3β,17β-diol have been synthesized and used as internal standards for quantifying their unlabeled counterparts in serum. nih.gov Isotope labeling is also used in metabolic studies and to elucidate fragmentation mechanisms. By synthesizing and analyzing deuterated analogues of this compound, researchers can trace the origin of atoms in fragment ions, leading to a deeper understanding of the mass spectral fragmentation processes. nih.gov

| Labeled Compound | Isotope | Application | References |

|---|---|---|---|

| 5α-Androstane-3α,17β-diol (16,16,17-D₃) | Deuterium (D₃) | Internal standard for quantitative analysis by mass spectrometry. | sigmaaldrich.comisotope.com |

| [¹³C₃]-5α-androstane-3α,17β-diol | Carbon-13 (¹³C₃) | Internal standard for SID-LC-ESI-MS/MS quantification. | nih.gov |

| 2,2,3,4,4-d₅-5α-androstane-3α,17β-diol | Deuterium (d₅) | Used to study mass spectral fragmentation patterns. | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound and its derivatives. While MS provides information on mass and fragmentation, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry.

Techniques such as ¹H NMR and ¹³C NMR are used to identify the chemical environment of hydrogen and carbon atoms within the molecule. mdpi.com More advanced 2D NMR experiments, including Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish the complete and unambiguous structure of novel this compound derivatives. mdpi.comresearchgate.net For example, a comprehensive NMR analysis was crucial in confirming the sidechain position and orientation of newly synthesized N-Nonanoylpiperazinyl-5α-Androstane-3α,17β-diol analogues. mdpi.com NMR is also used alongside mass spectrometry to characterize chemically synthesized reference standards of metabolites, ensuring their structural accuracy before they are used in quantitative assays. nih.govnih.gov Furthermore, solid-state NMR has been utilized to study the dynamics of molecules within the crystalline structures of this compound derivatives. nih.gov

1H and 13C NMR for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of this compound derivatives. Both ¹H (proton) and ¹³C (carbon-13) NMR provide a detailed map of the molecule's carbon-hydrogen framework.

In ¹H NMR, the chemical shift, multiplicity (splitting pattern), and integration of each signal provide information about the electronic environment, neighboring protons, and the number of protons, respectively. For the androstane (B1237026) skeleton, distinct signals can be observed for the angular methyl groups (C18 and C19) and the protons attached to the hydroxyl-bearing carbons (C3 and C17).

¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are highly sensitive to their local chemical environment, allowing for the unambiguous assignment of all 19 carbons in the androstane core. For instance, the carbons bearing the hydroxyl groups (C3 and C17) typically resonate at downfield chemical shifts compared to other saturated carbons in the steroid nucleus.

In a study of N-nonanoylpiperazinyl-5α-androstane-3,17-diol derivatives, ¹H and ¹³C NMR data were essential for confirming the structures. mdpi.com The molecular constitution of a specific 3,17-androstandiol derivative, synthesized as a key intermediate for rocuronium (B1662866) bromide, was also confirmed using ¹H and ¹³C NMR, among other techniques. sioc-journal.cnresearchgate.net

Below is a table of representative NMR data for a 2β-(4-nonanoylpiperazinyl)-5α-androstane-3α,17β-diol derivative, illustrating the typical chemical shifts observed. mdpi.com

| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |

|---|---|---|

| 1 | 38.4 | 1.53, m; 0.81, m |

| 2 | 70.3 | 2.82, m |

| 3 | 67.0 | 3.94, m |

| 4 | 34.4 | 1.75, m; 1.34, m |

| 5 | 46.9 | 1.22, m |

| 6 | 29.9 | 1.44, m; 1.33, m |

| 7 | 32.7 | 1.68, m; 0.87, m |

| 8 | 36.8 | 1.43, m |

| 9 | 55.8 | 0.89, m |

| 10 | 37.2 | - |

| 11 | 21.8 | 1.50, m; 1.41, m |

| 12 | 38.0 | 1.75, m; 1.25, m |

| 13 | 44.5 | - |

| 14 | 52.5 | 1.18, m |

| 15 | 24.3 | 1.63, m; 1.36, m |

| 16 | 31.9 | 1.89, m; 1.48, m |

| 17 | 82.6 | 3.57, t (8.4) |

| 18 | 11.9 | 0.77, s |

| 19 | 12.7 | 0.82, s |

2D NMR Techniques (COSY, NOESY, HSQC, HMBC) for Stereochemistry

While 1D NMR is excellent for confirming the basic carbon-hydrogen framework, two-dimensional (2D) NMR experiments are indispensable for determining the stereochemistry of this compound. The rigid, polycyclic nature of the steroid nucleus results in a high degree of signal overlap in 1D spectra, which can be resolved using 2D techniques.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It is used to trace out the proton-proton connectivity networks within the individual rings of the steroid. For example, key correlations can confirm the sequence of protons around the A-ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is a powerful tool for assigning the ¹H and ¹³C signals definitively. mdpi.comsioc-journal.cnresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for assigning quaternary carbons (like C10 and C13) by observing their correlations to nearby protons (e.g., the methyl protons on C18 and C19). mdpi.comsioc-journal.cnresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining stereochemistry. It identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For instance, the stereochemical orientation of the hydroxyl group at C3 (whether it is α, axial or β, equatorial) can be determined by observing NOE correlations between the H-3 proton and specific protons on the steroid A-ring and the C19 methyl group. sioc-journal.cnresearchgate.netresearchgate.net In one study, the α-configuration of a substituent at the C2 position was confirmed by a NOESY experiment that showed a correlation between the C19 methyl group and the H-2β proton. mdpi.com

The combined application of these 2D NMR techniques provides the crucial information needed to confirm the position, orientation, and relative stereochemistry of substituents on the this compound nucleus. mdpi.comresearchgate.net

X-ray Crystallography for Absolute Stereochemical and Conformational Analysis

X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, thereby establishing the absolute stereochemistry and the preferred conformation of the this compound molecule.

In a key study, the crystal structure of 5β-androstane-3α,17β-diol was solved, providing detailed conformational information. iucr.org The analysis revealed that the molecule crystallizes in the monoclinic space group P2₁, with two molecules in the unit cell. iucr.org This technique has also been successfully applied to confirm the stereoconfiguration of complex this compound derivatives, such as (2β,3α,5α,16β,17β)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstan-3,17-diol, where the analysis of a single crystal confirmed its structure and stereochemistry. sioc-journal.cnresearchgate.net The crystal structure provides irrefutable proof of the spatial arrangement of all atoms, including the conformation of the cyclohexane (B81311) and cyclopentane (B165970) rings (typically a chair and envelope conformation, respectively) and the orientation of all substituents. iucr.org

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₉H₃₂O₂ |

| Molecular Weight | 292.3 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 11.875 ± 0.002 |

| b (Å) | 7.157 ± 0.001 |

| c (Å) | 10.960 ± 0.002 |

| β (°) | 114.70 ± 0.02 |

| Volume (ų) | 846.2 |

| Z (molecules/unit cell) | 2 |

| Calculated Density (g.cm⁻³) | 1.15 |

Theoretical and Computational Chemistry Approaches

Alongside experimental methods, theoretical and computational chemistry approaches are increasingly employed to investigate the properties of this compound at a molecular level. These methods can predict structures, energies, and interaction profiles, offering insights that can be difficult to obtain experimentally.

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of this compound, MD simulations are used to model the dynamic interactions between different isomers of the steroid (the ligand) and their biological targets, such as nuclear receptors or enzymes (the receptor).

These simulations can reveal the specific binding modes of this compound within the ligand-binding pocket of a receptor. For example, studies have investigated the binding of this compound metabolites to estrogen and androgen receptors to understand their hormonal action and role in cell proliferation. nih.gov Computational docking, a related technique, has been used to predict the binding of steroids like 5α-androstan-3β-ol to the human pregnane (B1235032) X receptor (PXR) and 5α-androstane-3β,17α–diol to the sex hormone-binding globulin (SHBG). plos.orgpsu.edu

By simulating the ligand-receptor complex, researchers can:

Identify the key amino acid residues in the receptor that form hydrogen bonds, van der Waals contacts, or hydrophobic interactions with the steroid.

Analyze the conformational changes in both the ligand and the receptor upon binding.

Calculate the binding free energy, providing a theoretical estimate of the binding affinity.

These computational insights are crucial for understanding the structure-activity relationships that govern the biological effects of this compound isomers and for guiding the design of new steroid-based therapeutic agents. plos.org For instance, molecular docking simulations have been used to demonstrate how 3α/3β-hydroxysteroid dehydrogenase (HSD) activities are achieved, which is significant as the formation of 3β-Diol is a pro-apoptotic ligand for estrogen receptor beta. researchgate.net

Future Directions and Emerging Research Avenues

Exploration of Undiscovered Metabolic Pathways and Novel Enzymatic Activities

The metabolic pathways of androstane-3,17-diol are complex and not fully elucidated. Dihydrotestosterone (B1667394) (DHT) is metabolized to 3α-diol and 3β-diol by various enzymes from the aldo-keto reductase superfamily, including 3α-hydroxysteroid dehydrogenase (3α-HSD) and 3β-hydroxysteroid dehydrogenase (3β-HSD). nih.gov The conversion of DHT to 3α-diol is a reversible reaction, allowing 3α-diol to act as a reservoir for the potent androgen DHT. nih.govnih.gov Conversely, the conversion to 3β-diol is considered unidirectional. nih.gov Further metabolism of 3β-diol by enzymes like CYP7B1 leads to the formation of 6α- and 7α-triols. frontiersin.org

Future research is directed towards identifying novel enzymatic players and alternative metabolic routes. For instance, an "alternate" or "backdoor" pathway for DHT formation, where 5α-androstane-3α,17β-diol is oxidized to DHT in peripheral tissues, has been identified as crucial for virilization in some species. bioscientifica.com This highlights the potential for tissue-specific metabolic pathways that could have significant physiological implications. The complete characterization of all isozymes involved in these conversions, their tissue-specific expression, and their regulation is a critical area for future investigation. Understanding these undiscovered pathways could reveal new points of therapeutic intervention for hormone-dependent conditions.

Advanced Computational Approaches for Predicting Molecular Interactions and SAR

The distinct biological effects of the 3α- and 3β-isomers of this compound, despite their structural similarity, underscore the importance of precise molecular interactions with their respective receptors. 3α-diol has a low affinity for the classical androgen receptor (AR), while 3β-diol is a potent agonist for ERβ. wikipedia.orgnih.gov Advanced computational modeling is an emerging avenue to explore these interactions in greater detail.

Molecular docking and molecular dynamics simulations can provide insights into the binding energies and conformational changes that occur when this compound isomers interact with nuclear receptors, such as ERβ and AR, as well as with metabolizing enzymes. researchgate.net These in silico techniques can help predict how subtle structural modifications to the this compound molecule could alter its binding affinity and biological activity.

Furthermore, the development of quantitative structure-activity relationship (SAR) models can accelerate the discovery of novel, synthetic analogues with more desirable therapeutic profiles. By correlating structural features with biological activity, SAR can guide the synthesis of compounds with enhanced receptor selectivity or improved metabolic stability. nih.gov These computational approaches are invaluable for rational drug design and for understanding the fundamental principles governing steroid hormone action.

Investigation of this compound Roles in Broader Biological Contexts (non-human)

Studies in various non-human species have been instrumental in uncovering the diverse physiological roles of this compound. In rats, 3α-diol has demonstrated androgenic actions in the submandibular gland and is involved in modulating the hypothalamo-pituitary-adrenal (HPA) axis. frontiersin.orgdoi.org Research in dogs has shown that 3α-diol can stimulate cAMP accumulation in the prostate. nih.gov The hydroxylation and metabolism of 3β-diol have been characterized in prostate microsomes from rats, monkeys, and humans, revealing species-specific differences in enzymatic activity. nih.gov

In the tammar wallaby, the "backdoor" pathway, where 5α-androstane-3α,17β-diol is a key circulating androgen converted to DHT in target tissues, is essential for the virilization of the urogenital system. bioscientifica.com In porcine Leydig cells, 5α-androstane-3β,17β-diol sulfate (B86663) has been identified as a major secretory product, highlighting the versatility of steroidogenesis in this species. nih.gov These comparative endocrinology studies are crucial for understanding the evolutionary aspects of steroid signaling and for identifying conserved versus species-specific functions of this compound. Future research in a wider range of non-human models will likely uncover novel roles for this steroid in development, reproduction, and homeostasis.

Table 1: Investigated Roles of this compound in Non-Human Species

| Species | Isomer Studied | Tissue/System | Observed Role/Finding | Citation(s) |

|---|---|---|---|---|

| Rat | 3α-diol | Submandibular Gland | Exhibits androgenic action, stimulates 3α-HSD activity. | doi.org |

| Rat | 3β-diol | Hypothalamo-Pituitary-Adrenal (HPA) Axis | Mediates inhibition of HPA axis response to stress via ERβ. | frontiersin.org |

| Dog | 3α-diol | Prostate | Potent agonist of the SHBG-receptor, stimulating cAMP accumulation. | nih.gov |

| Cynomolgus Monkey | 3β-diol | Prostate | Metabolized via 6α-, 7α-, and 7β-hydroxylation; pathways differ from rats. | nih.gov |

| Tammar Wallaby | 3α-diol | Testis / Urogenital System | Key circulating androgen in an alternate "backdoor" pathway for virilization. | bioscientifica.com |

| Pig | 3β-diol | Leydig Cells / Testicular Venous Blood | Major secretory product in its sulfated form (5α-androstane-3β,17β-diol sulfate). | nih.gov |

Integration of Omics Data for Systems-Level Understanding of this compound Biology

To move beyond single-pathway analyses, a systems-level approach is required to fully comprehend the biological impact of this compound. The integration of various "omics" technologies—genomics, proteomics, and metabolomics—offers a powerful strategy to achieve this holistic view. mdpi.com

For example, a systems biology approach using a cDNA-based membrane array identified that 3α-diol activates specific cytoplasmic signaling pathways, such as the PI3K/AKT pathway, in human prostate cancer cells, independent of the classical androgen receptor. nih.govnih.gov This demonstrates how transcriptomics can uncover novel, non-genomic signaling mechanisms.

Future research should focus on integrating multiple omics datasets. Proteomics can identify the full complement of proteins that are differentially expressed or post-translationally modified in response to this compound, revealing downstream effector pathways. mdpi.com Metabolomics can provide a comprehensive snapshot of the metabolic perturbations induced by the steroid, connecting its presence to broader changes in cellular metabolism. By combining these datasets, researchers can construct detailed network models of this compound's action, leading to a more complete and integrated understanding of its role in health and disease.

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing Androstane-3,17-diol in laboratory settings?

Synthesis typically involves enzymatic reduction of precursors like 5α-dihydrotestosterone (DHT) via 3α-hydroxysteroid dehydrogenase (3α-HSD) or chemical reduction using sodium borohydride. Structural characterization requires nuclear magnetic resonance (NMR) spectroscopy (e.g., and NMR) to confirm stereochemistry at C3 and C17, supplemented by X-ray crystallography for absolute configuration validation. Purity analysis should employ high-performance liquid chromatography (HPLC) with UV detection (210–220 nm) or mass spectrometry (MS) to identify impurities .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity (detection limits ~0.1 ng/mL) and specificity. Gas chromatography-MS (GC-MS) is also viable but requires derivatization (e.g., silylation) to enhance volatility. Internal standards like deuterated analogs (e.g., -Androstane-3,17-diol) should be used to correct for matrix effects .

Q. How does this compound participate in endogenous metabolic pathways?

It acts as a key intermediate in androgen metabolism, formed via 3α-HSD-mediated reduction of DHT. It is further metabolized to androsterone glucuronide by UDP-glucuronosyltransferases (UGT2B17, UGT2B15) in the liver, facilitating urinary excretion. In peripheral tissues, it may undergo back-oxidation to DHT, contributing to localized androgen signaling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic activity data for this compound biosynthesis?

Discrepancies in enzyme kinetics (e.g., AKR1C3 vs. 5α-reductase activity) can be addressed using:

- In vitro assays : Compare substrate specificity of recombinant enzymes under controlled pH and cofactor conditions.

- Isotope tracing : Use -labeled precursors to track metabolic flux in cell models.

- Inhibitor profiling : Apply selective inhibitors (e.g., flufenamic acid for AKR1C3, dutasteride for 5α-reductase) to dissect pathway contributions .

Q. What experimental designs are optimal for studying this compound’s neurosteroid activity?

- Receptor binding assays : Use radiolabeled () this compound to quantify affinity for GABA receptors in neuronal membrane preparations.

- In vivo models : Administer the compound to rodents and assess anxiolytic effects via elevated plus-maze or open-field tests, paired with cerebrospinal fluid (CSF) neurosteroid profiling via LC-MS .

Q. How do regulatory guidelines influence handling protocols for this compound in research laboratories?

Compliance with GHS (Globally Harmonized System) requires:

- Storage : -20°C in airtight, light-resistant containers to prevent degradation.

- Safety measures : Use fume hoods for handling powdered forms (risk of inhalation) and wear nitrile gloves (tested for permeation resistance per EN 374).

- Documentation : Maintain batch-specific Certificates of Analysis (CoA) for traceability, as per OSHA HCS standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.